Indolin-6-amine
Overview
Description
Indolin-6-amine, also known as 6-Indolinamine, is a compound with the molecular formula C8H10N2 and a molecular weight of 134.17800 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Indoline structures are commonly found in natural and synthetic compounds with medicinal value .
Molecular Structure Analysis
This compound has a molecular structure that consists of a benzene ring fused with a five-membered nitrogenous ring . This structure is non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 134.17800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Indolin-6-amine has been utilized in the one-step synthesis of betalains, which are plant pigments with antioxidant and cancer chemopreventive properties. This process simplifies obtaining semisynthetic betalains, potentially stimulating research and applications in this field (Cabanes et al., 2014).
It plays a role in silver nitrate-induced cyclization reactions for synthesizing annulated pyridine derivatives. This reaction mechanism involves the formation of an intermediate pyridinium cation, where indole acts as an unusual but efficient neutral leaving group (Ghavtadze et al., 2010).
This compound derivatives have been synthesized for anti-proliferative activity against a panel of 60 human cancer cell lines, showing some compounds' potential in cancer treatment (Meti et al., 2017).
It has been used in the synthesis of indolin-2-ones via iodine-mediated cross-dehydrogenative coupling and amidation of benzofuranones and aryl amines. This method offers efficient and diverse synthesis routes for indolin-2-ones (Tang et al., 2021).
Studies on the aminolysis of 3-oxirane-indolin-2-ones with different amines to produce 3-hydroxy-3-aminomethylindolin-2-ones show its applicability in creating novel compounds with potential pharmacological significance (Chouhan et al., 2011).
This compound-based compounds have been investigated as selective inhibitors of human neuronal nitric oxide synthase (nNOS) for treating pain, suggesting therapeutic potential in conditions like migraine and chronic tension-type headache (Annedi et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXPKGQJQAQXLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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